N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine
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Overview
Description
N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine is a compound that features a boronic ester group, an imine group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine typically involves the reaction of an allylboronic acid pinacol ester with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The allyl group can participate in substitution reactions, particularly in the presence of a suitable catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and substituted allyl derivatives. These products can be further utilized in various organic synthesis applications .
Scientific Research Applications
N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine involves the interaction of its functional groups with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the imine group can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-Allyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanimine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
871366-37-9 |
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Molecular Formula |
C16H22BNO2 |
Molecular Weight |
271.2 g/mol |
IUPAC Name |
N-prop-2-enyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C16H22BNO2/c1-6-11-18-12-13-7-9-14(10-8-13)17-19-15(2,3)16(4,5)20-17/h6-10,12H,1,11H2,2-5H3 |
InChI Key |
FGDAQAILWBADMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC=C |
Origin of Product |
United States |
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